2-Butoxy-5-methoxyaniline
Description
Significance of Aniline (B41778) Derivatives in Chemical Research
Aniline and its derivatives are a cornerstone of modern chemical research and industry, serving as versatile precursors and building blocks for a vast array of organic molecules. Current time information in Bangalore, IN.nih.govasm.org Their significance stems from the reactive nature of the amino group attached to the aromatic benzene (B151609) ring, which allows for numerous chemical transformations such as acylation, alkylation, and diazotization. niscpr.res.in This reactivity enables chemists to synthesize complex molecules with tailored properties.
Consequently, aniline derivatives are integral to the production of numerous commercial products. They are fundamental in the manufacturing of dyes and pigments, polymers like polyurethanes, and rubber processing chemicals. Current time information in Bangalore, IN.niscpr.res.ingoogle.com In the pharmaceutical sector, the aniline scaffold is present in a multitude of active pharmaceutical ingredients (APIs), including oncology agents and cardiovascular drugs. chemicalbook.comchemicalbook.combath.ac.uk Furthermore, these compounds are crucial in the development of agrochemicals, such as pesticides and herbicides, and in the field of materials science for creating novel materials with specific electronic or optical properties. niscpr.res.ingoogle.combath.ac.ukontosight.ai The continuous exploration of new aniline derivatives is propelled by the search for compounds with enhanced efficacy, novel functionalities, and improved performance in these diverse applications. tandfonline.com
Overview of Structurally Related Alkoxy-Substituted Anilines
Alkoxy-substituted anilines, a sub-class of aniline derivatives, are characterized by the presence of one or more alkoxy (-OR) groups on the benzene ring. These substituents significantly influence the electronic properties and reactivity of the molecule. The oxygen atom's lone pair of electrons can donate electron density into the aromatic ring, affecting its reactivity and the properties of the resulting materials. niscpr.res.in
Several alkoxy-substituted anilines are of significant industrial and research interest. For instance:
p-Anisidine (4-methoxyaniline) is a widely used intermediate for producing azo dyes, pharmaceuticals with anti-inflammatory effects, and as a reagent in analytical chemistry to detect oxidation in fats and oils. chemicalbook.comchemicalbook.com
o-Anisidine (B45086) (2-methoxyaniline) is also a precursor in dye manufacturing and is used to create indicators for specific chemical tests. wikipedia.org
2,5-Dimethoxyaniline serves as a key building block in the synthesis of dyes, pigments, pharmaceuticals, and antioxidants. solubilityofthings.comchembk.com It is also used as a laccase inducer in enzymatic studies. chemicalbook.com
The study of these and other alkoxy-substituted anilines, including those with longer alkyl chains like propoxy or butoxy groups, is often aimed at fine-tuning properties such as solubility, conductivity in polymers, and biological activity. niscpr.res.innuph.edu.ua Research has shown that the nature and position of the alkoxy group can impact the physical and chemical characteristics of the resulting compounds, such as polymers derived from these anilines. niscpr.res.inasm.org
Rationale for Focused Research on 2-Butoxy-5-methoxyaniline
While specific research literature on this compound is not extensive, the rationale for its investigation can be inferred from the broad utility of its structural analogs. The primary motivation for synthesizing and characterizing novel substituted anilines like this compound is the potential to discover new chemical entities with unique or improved properties.
The combination of a butoxy and a methoxy (B1213986) group on the aniline ring presents an interesting case for study. The larger, more lipophilic butoxy group, compared to a methoxy group, can be expected to alter the compound's solubility, steric hindrance, and interactions with biological targets or polymer matrices. Research into such molecules is often driven by the hypothesis that these structural modifications could lead to:
Novel Dyes and Pigments: Structurally similar compounds are used as intermediates for azo dyes. researchgate.net Modifying the alkoxy substituents could lead to new dyes with different shades, improved fastness, or better solubility in specific media.
New Pharmaceutical Scaffolds: Aniline derivatives are crucial pharmacophores. bath.ac.uknih.govnih.gov The specific substitution pattern of this compound could offer a new scaffold for medicinal chemists to explore for various therapeutic targets.
Advanced Materials: Alkoxy-anilines are used to synthesize conducting polymers. niscpr.res.in The introduction of a butoxy group could enhance the processability and solubility of resulting polymers, a known strategy for improving the physical characteristics of polyanilines. niscpr.res.in
Scope of the Academic Research Investigation
The academic investigation of a novel compound such as this compound typically follows a structured path to fully characterize it and explore its potential applications. The scope of such an investigation would generally include:
Synthesis and Purification: Developing an efficient and scalable synthesis route for the compound. This might involve multi-step reactions starting from more common precursors.
Structural and Physicochemical Characterization: Thoroughly analyzing the compound using modern analytical techniques to confirm its structure and determine its fundamental properties. This includes methods like NMR, mass spectrometry, and chromatography. Basic physicochemical data, such as molecular weight and formula, are foundational to this characterization. uni.lucalpaclab.com
Exploratory Reactions: Using the synthesized this compound as a building block in further chemical reactions, for example, to create new azo compounds or to attempt polymerization, mirroring the applications of its better-known relatives.
Screening for Biological Activity or Material Properties: Depending on the research focus, the compound and its derivatives would be screened for potential applications. This could involve testing for analgesic, antimicrobial, or anticancer activity, or measuring properties like electrical conductivity or thermal stability if incorporated into a polymer. nuph.edu.uaresearchgate.net
Compound Data
Below are the key identifiers and predicted properties for this compound.
| Property | Value | Source |
| IUPAC Name | This compound | uni.lu |
| CAS Number | 104179-24-0 | calpaclab.com |
| Molecular Formula | C11H17NO2 | uni.lu |
| Molecular Weight | 195.25 g/mol | calpaclab.com |
| SMILES | CCCCOC1=C(C=C(C=C1)OC)N | uni.lu |
| InChIKey | YNGOMJFBCQFZAQ-UHFFFAOYSA-N | uni.lu |
| Predicted XlogP | 2.5 | uni.lu |
Structure
3D Structure
Properties
IUPAC Name |
2-butoxy-5-methoxyaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-3-4-7-14-11-6-5-9(13-2)8-10(11)12/h5-6,8H,3-4,7,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGOMJFBCQFZAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Functionalization Pathways
Electrophilic and Nucleophilic Aromatic Substitution Reactions at the Aniline (B41778) Core
The aniline core of 2-Butoxy-5-methoxyaniline is highly activated towards electrophilic aromatic substitution due to the potent electron-donating and ortho-, para-directing effects of the amino, methoxy (B1213986), and butoxy groups. The amino group is the strongest activator, followed by the alkoxy groups. The positions on the aromatic ring are numbered starting from the carbon bearing the amino group as position 1. Therefore, the butoxy group is at C2 and the methoxy group is at C5.
The directing effects of the substituents are as follows:
Amino group (-NH2) at C1: Directs incoming electrophiles to positions 2, 4, and 6.
Butoxy group (-OC4H9) at C2: Directs incoming electrophiles to positions 1, 3, and 5.
Methoxy group (-OCH3) at C5: Directs incoming electrophiles to positions 2, 4, and 6.
Considering the existing substitution pattern, the available positions for substitution are C3, C4, and C6. The cumulative directing effects indicate that positions 4 and 6 are the most electronically activated and, therefore, the most likely sites for electrophilic attack. Steric hindrance from the adjacent butoxy group might slightly disfavor substitution at position 3.
Conversely, nucleophilic aromatic substitution (SNAv) on the unmodified benzene (B151609) ring of this compound is highly unfavorable. wikipedia.org SNAv reactions typically require an aromatic ring that is activated by strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to a suitable leaving group (like a halide). wikipedia.orgnih.gov The subject molecule possesses only electron-donating groups, which deactivate the ring toward nucleophilic attack. For a SNAv reaction to occur, the aniline would first need to be modified to incorporate a good leaving group and potent activating groups. nih.govd-nb.info
Redox Chemistry and Oxidation/Reduction Pathways of the Aniline Moiety
The aniline moiety is susceptible to oxidation. The oxidation of substituted anilines, particularly alkoxy-substituted anilines like o-anisidine (B45086) (2-methoxyaniline), has been studied and provides a model for the behavior of this compound. nih.gov The oxidation process is often complex and can yield multiple products.
Initial oxidation of the nitrogen atom can lead to the formation of a radical cation. Subsequent reactions can involve the formation of N-(2-Butoxy-5-methoxyphenyl)hydroxylamine and o-nitrosoanisole analogs through redox cycling. nih.gov These reactions are significant in the context of metabolic activation of carcinogenic anilines. nih.gov Further oxidation, particularly under electrochemical conditions or with strong oxidizing agents, can lead to the formation of quinone imine structures. researchgate.net The presence of the electron-donating alkoxy groups facilitates these oxidation processes.
The reduction of the aniline moiety itself is not a common transformation, as it is already in a reduced state. However, if the molecule were modified to include a nitro group, for instance, this group could be readily reduced to the primary amine, a common synthetic strategy in medicinal chemistry. acs.org
Formation of Schiff Bases and Imine Derivatives
This compound, as a primary aromatic amine, readily reacts with aldehydes and ketones to form Schiff bases, a subclass of imines. wikipedia.orgresearchgate.net This condensation reaction is typically reversible and acid-catalyzed. eijppr.com The mechanism involves two main steps:
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a zwitterionic intermediate that quickly undergoes proton transfer to form a neutral carbinolamine (or hemiaminal). wikipedia.orgeijppr.com
Dehydration: The carbinolamine is then protonated on the oxygen atom under acidic conditions, turning the hydroxyl group into a good leaving group (-OH2+). Subsequent elimination of a water molecule and deprotonation of the nitrogen atom yields the final imine product. eijppr.com
A wide variety of carbonyl compounds can be used in this reaction, leading to a diverse range of imine derivatives. nih.govsemanticscholar.orgmdpi.com
Table 1: Potential Carbonyl Reactants for Schiff Base Formation
| Carbonyl Compound Class | Example Reactant | Resulting Imine Structure Feature |
|---|---|---|
| Aromatic Aldehydes | Benzaldehyde | N-benzylidene-2-butoxy-5-methoxyaniline |
| Aliphatic Aldehydes | Propanal | N-propylidene-2-butoxy-5-methoxyaniline |
| Aromatic Ketones | Acetophenone | N-(1-phenylethylidene)-2-butoxy-5-methoxyaniline |
| Aliphatic Ketones | Acetone | N-isopropylidene-2-butoxy-5-methoxyaniline |
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
The Buchwald-Hartwig amination is a highly relevant reaction for this compound. In this reaction, the aniline derivative can serve as the nucleophilic amine partner, coupling with an aryl halide or triflate in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. beilstein-journals.orgorganic-chemistry.org This allows for the synthesis of diarylamines. The choice of ligand is crucial for the reaction's success and can influence the scope of the coupling partners. rsc.org
Table 2: Typical Conditions for Buchwald-Hartwig Amination
| Component | Examples | Purpose |
|---|---|---|
| Palladium Precatalyst | Pd(OAc)2, Pd2(dba)3 | Source of catalytic Pd(0) |
| Ligand | XPhos, SPhos, DavePhos | Stabilizes the Pd center and facilitates the catalytic cycle |
| Base | NaOt-Bu, K3PO4, Cs2CO3 | Activates the amine and facilitates reductive elimination |
| Solvent | Toluene, Dioxane, THF | Provides the reaction medium |
| Aryl Partner | Aryl bromides, iodides, chlorides, or triflates | Electrophilic coupling partner |
The Suzuki-Miyaura coupling , which forms a C-C bond between an organohalide and a boronic acid, is not directly applicable to this compound in its native form. To participate in a Suzuki reaction, the aniline would first need to be converted into an aryl halide or triflate, for example, via a Sandmeyer reaction on the corresponding diazonium salt.
Derivatization Strategies for Amine and Alkoxy Functional Groups
Both the amine and alkoxy groups of this compound can be chemically modified to create a range of derivatives.
Amine Group Derivatization:
N-Alkylation: The primary amine can be converted to a secondary or tertiary amine through alkylation, commonly using alkyl halides. acs.org Reductive amination, where the amine reacts with an aldehyde or ketone in the presence of a reducing agent (e.g., NaBH3CN), is another widely used method that offers greater control. acs.org
N-Acylation: The amine reacts readily with acyl chlorides or anhydrides to form amides. This is one of the most common derivatizations in medicinal chemistry. acs.org
N-Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which are important functional groups in various pharmaceuticals. nih.gov
Alkoxy Group Derivatization: The ether linkages of the methoxy and butoxy groups are generally stable.
O-Dealkylation: Cleavage of the alkyl-aryl ether bond to form the corresponding phenol (B47542) can be achieved, but it typically requires harsh conditions, such as strong protic acids (e.g., HBr) or Lewis acids (e.g., BBr3). The butoxy group may be cleaved preferentially over the methoxy group under certain conditions.
Modification of the Alkyl Chain: While not a reaction of the alkoxy group itself, synthetic strategies can involve building the molecule with modified alkoxy chains, such as introducing branching or other functional groups, to modulate properties like solubility or biological activity. nih.gov
Polymerization and Oligomerization Strategies for Aniline Derivatives
Aniline and its derivatives can be polymerized to form polyanilines (PANI), a class of conducting polymers. This compound can undergo oxidative polymerization to yield a substituted polyaniline. nih.gov This can be achieved through two primary methods:
Chemical Oxidative Polymerization: This typically involves using an oxidizing agent like ammonium (B1175870) persulfate ((NH4)2S2O8) in an acidic medium. google.com
Electrochemical Polymerization: This method involves the direct oxidation of the monomer at an electrode surface by applying an electrical potential. researchgate.netscielo.br
The presence of substituents on the aniline ring significantly affects the properties of the resulting polymer. Alkoxy groups, such as the methoxy and butoxy groups in this molecule, are known to increase the solubility of the polymer in common organic solvents. scielo.br However, they can also introduce steric hindrance, which may lead to a decrease in the polymer's electrical conductivity compared to unsubstituted PANI. scielo.br
Under certain reaction conditions, particularly when the concentration of the monomer is controlled or when specific enzymatic catalysts like laccases or peroxidases are used, the reaction can be stopped at the oligomer stage, yielding well-defined aniline oligomers. nih.govscilit.commdpi.com These oligomers are also of interest for their electronic and material properties. acs.org
Advanced Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules by mapping the carbon and hydrogen framework.
Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For 2-Butoxy-5-methoxyaniline, the ¹H NMR spectrum is predicted to show distinct signals corresponding to the aromatic protons, the amine protons, and the protons of the butoxy and methoxy (B1213986) groups.
Aromatic Region: The three protons on the benzene (B151609) ring would appear in the aromatic region (typically δ 6.0-8.0 ppm). Their specific chemical shifts and coupling patterns (splitting into doublets and doublets of doublets) would confirm their relative positions on the ring.
Amine Protons: The two protons of the primary amine (-NH₂) group would likely appear as a broad singlet, the chemical shift of which can be variable and is dependent on solvent and concentration.
Alkoxy Protons: The methoxy group (-OCH₃) would present as a sharp singlet around δ 3.7-3.9 ppm. The butoxy group protons would show a characteristic pattern: a triplet for the -OCH₂- protons adjacent to the aromatic ring, a multiplet for the subsequent -CH₂-CH₂- protons, and a triplet for the terminal methyl (-CH₃) group.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Aromatic H | 6.5 - 7.0 | m (multiplet) |
| -NH₂ | 3.5 - 5.0 | br s (broad singlet) |
| -OCH₂- (butoxy) | 3.9 - 4.1 | t (triplet) |
| -OCH₃ (methoxy) | 3.7 - 3.9 | s (singlet) |
| -CH₂- (butoxy, pos. 2) | 1.7 - 1.9 | m (multiplet) |
| -CH₂- (butoxy, pos. 3) | 1.4 - 1.6 | m (multiplet) |
Carbon-13 (¹³C) NMR spectroscopy identifies all unique carbon atoms in a molecule. Combined with DEPT (Distortionless Enhancement by Polarization Transfer) analysis, which differentiates between CH, CH₂, and CH₃ groups, a complete carbon skeleton can be established.
The predicted ¹³C NMR spectrum for this compound would show 11 distinct signals, corresponding to its 11 carbon atoms.
Aromatic Carbons: Six signals would appear in the aromatic region (δ 100-160 ppm). The carbons directly attached to the oxygen and nitrogen atoms (C1, C2, C5) would be significantly shifted downfield.
Alkoxy Carbons: The methoxy carbon would appear around δ 55-60 ppm. The four carbons of the butoxy group would appear in the aliphatic region (δ 10-70 ppm).
DEPT-135 and DEPT-90 experiments would further clarify these assignments by showing positive signals for CH and CH₃ groups, negative signals for CH₂ groups, and no signals for quaternary carbons in a DEPT-135 spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts and DEPT Analysis for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal |
|---|---|---|
| C-2 (C-OBu) | 145 - 150 | None (Quaternary) |
| C-5 (C-OMe) | 150 - 155 | None (Quaternary) |
| C-1 (C-NH₂) | 138 - 142 | None (Quaternary) |
| Aromatic CH | 100 - 120 | Positive |
| -OCH₂- (butoxy) | 68 - 72 | Negative |
| -OCH₃ (methoxy) | 55 - 60 | Positive |
| -CH₂- (butoxy, pos. 2) | 30 - 35 | Negative |
| -CH₂- (butoxy, pos. 3) | 18 - 22 | Negative |
2D NMR experiments are crucial for unambiguously assigning the complex spectra of substituted aromatics like this compound by revealing through-bond correlations. youtube.comnih.gov
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically separated by two or three bonds. sdsu.edu It would be used to trace the connectivity within the butoxy chain (e.g., correlating the terminal -CH₃ with its adjacent -CH₂) and to establish the relationships between neighboring protons on the aromatic ring. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals to which they are directly attached (one-bond C-H coupling). sdsu.edugithub.io This technique would definitively link each proton signal in the butoxy chain and the aromatic ring to its corresponding carbon atom, confirming the assignments made in the 1D spectra. nih.govgithub.io
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. sdsu.edu This is arguably the most powerful tool for connecting the different structural fragments. Key HMBC correlations would include:
A correlation from the -OCH₂- protons of the butoxy group to the C-2 carbon of the aromatic ring.
A correlation from the -OCH₃ protons of the methoxy group to the C-5 carbon of the aromatic ring.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysisnih.govnih.gov
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information on the functional groups present in a molecule by probing their characteristic vibrational modes. tanta.edu.eglibretexts.org A molecule with N atoms has 3N-6 fundamental vibrational modes (for non-linear molecules). libretexts.orglibretexts.org
For this compound, the IR spectrum would display characteristic absorption bands confirming the presence of the amine, ether, and aromatic functionalities.
N-H Stretching: The primary amine (-NH₂) group is expected to show two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching vibrations.
C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the butoxy group appear just below 3000 cm⁻¹. vscht.cz
C=C Stretching: Aromatic ring stretching vibrations would produce bands in the 1500-1620 cm⁻¹ region.
C-O Stretching: Strong absorptions corresponding to the aryl-alkyl ether and alkyl-alkyl ether C-O stretching would be visible in the fingerprint region, typically around 1250 cm⁻¹ and 1050-1150 cm⁻¹, respectively. vscht.cz
N-H Bending: The scissoring vibration of the -NH₂ group usually appears around 1590-1650 cm⁻¹.
Raman spectroscopy provides complementary information. While IR activity requires a change in the dipole moment during a vibration, Raman activity requires a change in polarizability. americanpharmaceuticalreview.com Therefore, the symmetrical aromatic ring vibrations are often more prominent in the Raman spectrum.
Table 3: Predicted Characteristic Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 |
| Primary Amine | N-H Bend (scissoring) | 1590 - 1650 |
| Aromatic Ring | C-H Stretch | 3000 - 3100 |
| Alkyl Groups | C-H Stretch | 2850 - 2960 |
| Aromatic Ring | C=C Stretch | 1500 - 1620 |
| Aryl-Alkyl Ether | C-O Stretch (asymmetric) | 1230 - 1270 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitionsazooptics.comubbcluj.ro
UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground electronic state to an excited state. ubbcluj.ro The transitions observed are typically π→π* and n→π*. libretexts.orgupi.edu
The primary chromophore in this compound is the substituted benzene ring. In benzene, characteristic absorptions (E2 and B bands) arise from π→π* transitions. upi.edu The presence of the amine (-NH₂), methoxy (-OCH₃), and butoxy (-OC₄H₉) groups, all of which are auxochromes containing non-bonding electrons (n electrons), modifies the absorption profile. These groups cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) of the primary benzene bands. The lone pairs on the nitrogen and oxygen atoms also allow for lower energy n→π* transitions, which typically appear as lower intensity shoulders on the main absorption bands. azooptics.comlibretexts.org
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides the exact molecular weight and valuable structural information from the fragmentation pattern. msu.edu
For this compound (C₁₁H₁₇NO₂), the molecular weight is 195.26 g/mol . The high-resolution mass spectrum would show a molecular ion peak ([M]⁺) at an m/z corresponding to its monoisotopic mass of 195.126. uni.lu The presence of a single nitrogen atom dictates that the molecular ion will have an odd nominal mass, consistent with the Nitrogen Rule. msu.edu
The fragmentation of the molecular ion upon electron impact (EI) would provide clues to the molecule's structure. libretexts.org Key fragmentation pathways would include:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the ether oxygen is common. Loss of a propyl radical (•C₃H₇) from the butoxy group would result in a significant fragment ion.
Cleavage of the Butyl Group: Loss of the entire butyl group as a radical (•C₄H₉) or a butene molecule (C₄H₈) through rearrangement is also a probable pathway.
Benzylic Cleavage: The bond between the ether oxygen and the aromatic ring can cleave, leading to characteristic aromatic fragments.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion Type | m/z (Predicted) | Notes |
|---|---|---|
| [M]⁺ | 195.126 | Molecular Ion |
| [M+H]⁺ | 196.133 | Protonated Molecule uni.lu |
| [M+Na]⁺ | 218.115 | Sodium Adduct uni.lu |
X-ray Crystallography for Solid-State Structural Determination
Detailed research findings from single-crystal X-ray diffraction analysis of this compound, which would provide definitive information on its solid-state molecular structure, bond lengths, bond angles, and crystal packing, are not available in the reviewed literature. While X-ray crystallography is a powerful technique for the three-dimensional structural determination of crystalline solids, no published studies were identified that have successfully crystallized and analyzed this specific compound.
Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)
Specific studies detailing the electrochemical behavior of this compound using techniques such as cyclic voltammetry are not present in the available scientific literature. The electrochemical characterization of aniline (B41778) derivatives is a broad field of study, and such analyses provide valuable insights into the oxidation and reduction potentials of a compound, its electron transfer kinetics, and the stability of its redox species. The electron-donating nature of the butoxy and methoxy groups is expected to influence the electrochemical properties of the aniline ring, generally making it more susceptible to oxidation compared to unsubstituted aniline. However, without experimental data from techniques like cyclic voltammetry, specific potentials, and reaction mechanisms for this compound remain undetermined.
Computational and Theoretical Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
No specific studies using Density Functional Theory or other quantum chemical methods on 2-Butoxy-5-methoxyaniline have been found in the searched literature. Such calculations would be invaluable for understanding the molecule's fundamental electronic properties.
Prediction of Electronic Structure and Frontier Molecular Orbitals (FMOs)
A detailed analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound is not available. This analysis would be crucial for predicting the molecule's reactivity, with the HOMO energy indicating its electron-donating capability and the LUMO energy its electron-accepting character. The energy gap between HOMO and LUMO would also provide insights into its kinetic stability and electronic excitation properties.
Vibrational Frequency Analysis and Spectroscopic Property Prediction
There are no published theoretical vibrational frequency analyses for this compound. This type of calculation predicts the infrared (IR) and Raman spectra of a molecule. Comparing a calculated spectrum with an experimental one is a standard method for validating the accuracy of the computational model and for assigning specific vibrational modes to the observed spectral bands.
Molecular Dynamics Simulations for Solution and Condensed Phase Behavior
No molecular dynamics (MD) simulation studies for this compound have been identified. MD simulations are essential for understanding how the molecule behaves in a liquid state or in solution over time.
Investigation of Intermolecular Interactions
Research on the specific intermolecular interactions of this compound, such as hydrogen bonding (involving the -NH₂ group) and van der Waals forces, through molecular dynamics is not available. These simulations would reveal how molecules of this compound interact with each other in a condensed phase.
Solvent Effects and Solvation Properties
There is no available data from molecular dynamics simulations on the solvation properties of this compound. Such studies would model how the molecule interacts with various solvent molecules, providing insights into its solubility and the structural arrangement of the solvent around it.
Reaction Mechanism Elucidation through Computational Modeling
The elucidation of reaction mechanisms for complex organic molecules like this compound is greatly enhanced by computational modeling. These theoretical approaches provide insights into reaction pathways, transition states, and the thermodynamics of chemical transformations that are often difficult to determine experimentally. Density Functional Theory (DFT) is a particularly powerful and widely adopted method for these investigations, offering a balance between accuracy and computational cost. nih.gov
Computational studies on aniline (B41778) derivatives, which serve as a proxy for understanding this compound, have revealed several key reaction pathways. One of the most significant is oxidation. The initial step in the oxidation of anilines is often the abstraction of an electron to form a cation radical. researchgate.net The stability and subsequent reactions of this radical are heavily influenced by the nature and position of substituents on the aromatic ring. For this compound, the electron-donating nature of the butoxy and methoxy (B1213986) groups would influence the electron density of the aniline ring and the stability of any resulting radical cation intermediate.
Theoretical investigations have been conducted on the reaction of aniline with various reactants. For instance, studies on the reaction between aniline and the methyl radical have established the potential energy surface using high-level calculations like CCSD(T)//M06-2X/6-311++G(3df,2p). nih.gov These studies show that reactions can proceed through different channels, including hydrogen abstraction from the amino group or addition of the radical to the aromatic ring. nih.gov In the case of this compound, the presence of the alkoxy groups would likely influence the preferred site of attack.
Furthermore, computational models have been used to study the reaction of anilines with oxidants like ferrate(VI). nih.gov DFT calculations have shown that the primary oxidation of substituted anilines often follows a hydrogen atom transfer (HAT) mechanism, leading to the formation of an aniline radical. nih.gov The specific energetics of these pathways, including activation free-energy barriers, can be calculated to predict the most favorable reaction route. For example, in the ferrate(VI) oxidation of substituted anilines, the formation of an azobenzene (B91143) product was found to be favorable. nih.gov
The solvent effect is another critical factor that can be incorporated into computational models using methods like the Solvation Model based on Density (SMD). researchgate.net This allows for a more accurate representation of reaction conditions. For instance, the reaction of anilines with benzoquinone derivatives has been shown to yield different products depending on the solvent, a phenomenon that can be explained by calculating the free energies of reaction in different solvent environments. acs.org
A summary of computational methods used in studying aniline derivative reactions is presented below.
| Computational Method | Application in Reaction Mechanism Studies | Reference |
| G4 Method | Calculating Gibbs free energies for one-electron transfer reactions. | researchgate.net |
| DFT (B97D3/def2-TZVPP) | Investigating thermodynamics and performing vibrational analyses. | researchgate.net |
| CCSD(T)//M06-2X | Establishing potential energy surfaces for radical reactions. | nih.gov |
| DFT (ωB97X-D/6-31G(d,p)) | Calculating reaction energies and modeling solvent effects. | acs.org |
| DFT (B3LYP/6-31G*) | Optimizing chemical structures for subsequent analysis. | jksus.org |
These computational tools allow for a detailed, atomistic-level understanding of the reaction mechanisms of aniline derivatives. By applying these established theoretical frameworks, the reactivity of this compound can be predicted, guiding synthetic efforts and the understanding of its chemical behavior.
QSAR (Quantitative Structure-Activity Relationship) Modeling for Structural Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific physicochemical property. ijpbs.netnih.gov These models are valuable for predicting the activity of new, unsynthesized compounds and for understanding the structural features that are crucial for a desired effect. For structural analogues of this compound, QSAR can be a powerful tool to guide the design of new derivatives with optimized properties.
The development of a QSAR model involves several key steps. First, a dataset of compounds with known activities is collected. Then, for each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Finally, statistical methods like Multiple Linear Regression (MLR), Principal Component Regression (PCR), or Partial Least Squares (PLS) are used to build a mathematical model that correlates the descriptors with the observed activity. nih.gov
For aniline derivatives, QSAR studies have been performed to model various properties, including lipophilicity, anticancer activity, and antimicrobial effects. ijpbs.netnih.govmdpi.com For instance, a QSAR study on the lipophilicity of 81 aniline derivatives identified descriptors such as the Barysz matrix, hydrophilicity factor, and van der Waals volume as being significant. nih.gov Another study on 4,6-diaryl-2-pyrimidinamine derivatives as anti-breast cancer agents used QSAR to identify key descriptors influencing their biological activity. ijpbs.net
In the context of this compound analogues, a hypothetical QSAR study might explore how variations in the alkoxy chains or the addition of other substituents affect a particular biological activity. The descriptors in such a model would likely include:
Topological descriptors: Which describe the atomic connectivity in the molecule.
Electronic descriptors: Such as dipole moment and partial charges on atoms, which would be influenced by the methoxy and butoxy groups. nih.gov
Quantum-chemical descriptors: Like the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
Hydrophobic descriptors: Such as the octanol-water partition coefficient (logP), which is crucial for membrane permeability.
The predictive power and robustness of a QSAR model are assessed using various statistical metrics. The correlation coefficient (R²), the adjusted R² (R²adj), and the cross-validation coefficient (Q²cv) are commonly used to evaluate the goodness-of-fit and the predictive ability of the model. jksus.org
An illustrative QSAR data table for a hypothetical series of this compound analogues is shown below. This table demonstrates the type of data required to build a QSAR model.
| Compound | Analogue Structure | LogP (Descriptor 1) | Molecular Weight (Descriptor 2) | Dipole Moment (Descriptor 3) | Biological Activity (pIC50) |
| 1 | This compound | 3.2 | 209.28 | 2.1 | 5.8 |
| 2 | 2-Ethoxy-5-methoxyaniline | 2.1 | 181.22 | 2.0 | 5.4 |
| 3 | 2-Butoxy-5-ethoxyaniline | 3.5 | 223.31 | 2.2 | 6.0 |
| 4 | 2,5-Dibutoxyaniline | 4.8 | 251.36 | 1.9 | 6.3 |
| 5 | 2-Butoxy-5-chloroaniline | 3.9 | 213.71 | 2.5 | 5.1 |
By analyzing such a dataset, a QSAR model could be developed to predict the biological activity of new analogues, thereby streamlining the drug discovery and development process. The insights gained from the model would highlight the key structural modifications needed to enhance the desired activity of compounds related to this compound.
Based on a comprehensive search of available scientific literature, there is currently no specific research data published regarding the molecular interactions and solution thermodynamics of the chemical compound This compound .
Public chemical databases confirm the existence and structural details of this compound. uni.lu However, these sources also indicate a lack of available literature detailing its physicochemical properties. uni.lu
Extensive studies have been conducted on a related, but structurally different, compound, 2-methoxyaniline . This research into 2-methoxyaniline includes detailed investigations into its behavior in binary and ternary systems, covering aspects such as:
Hydrogen bonding networks tandfonline.comresearchgate.netbas.bgresearchgate.net
Dipole-dipole interactions tandfonline.comresearchgate.netresearchgate.net
The formation of charge-transfer complexes tandfonline.combas.bgresearchgate.net
Thermodynamic properties like excess molar volumes and isentropic compressibility tandfonline.comresearchgate.netbas.bgresearchgate.net
Therefore, without dedicated experimental studies on this compound, it is not possible to provide a scientifically accurate article on its molecular interactions and solution thermodynamics as requested. No data tables or detailed research findings for this specific compound could be retrieved.
Molecular Interactions and Solution Thermodynamics
Thermodynamic Property Investigations in Solution
Viscometric Properties and Viscosity Deviations
This section would have detailed the viscosity (η) of binary mixtures containing 2-Butoxy-5-methoxyaniline and a co-solvent across a range of mole fractions and temperatures. Furthermore, it would have explored the viscosity deviation (Δη), a parameter that provides insight into the nature and strength of intermolecular interactions. Positive deviations from ideal behavior typically suggest strong specific interactions, such as hydrogen bonding or complex formation, while negative deviations often indicate the predominance of dispersion forces. Without experimental data, a quantitative analysis and the generation of a corresponding data table are not possible.
Application of Theoretical Models (e.g., Prigogine-Flory-Patterson Theory)
The Prigogine-Flory-Patterson (PFP) theory is a valuable tool for analyzing the thermodynamic properties of liquid mixtures. It dissects the excess molar volume into three contributions: an interactional component, a free volume component, and a pressure-dependent component. An analysis using the PFP theory would have provided a deeper understanding of the energetic and structural factors governing the mixing process of this compound with other liquids. However, the application of this theory is contingent on the availability of experimental data, which, as stated, has not been found.
Applications As Precursors in Organic Synthesis and Material Science
Role as a Building Block in Complex Organic Molecule Synthesis
The presence of the amine and electron-donating alkoxy groups makes 2-Butoxy-5-methoxyaniline a valuable nucleophilic building block for constructing intricate molecular architectures.
Aniline (B41778) and its derivatives are fundamental starting materials for the synthesis of quinolines, a class of heterocyclic compounds found in numerous natural products and pharmaceuticals. nih.gov Various established methods, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, utilize anilines to construct the quinoline (B57606) core. nih.govmedwinpublisher.org
In these reactions, the aniline nitrogen and an ortho-position on the benzene (B151609) ring participate in a cyclization reaction. For this compound, the cyclization would involve the amine and the C6 position to form the new heterocyclic ring. The reaction typically proceeds by reacting the aniline with α,β-unsaturated carbonyl compounds, glycerol (B35011), or other suitable three-carbon synthons under acidic conditions. The specific substituents on the aniline ring, like the butoxy and methoxy (B1213986) groups, can influence the reaction's regioselectivity and yield. nih.gov These groups are generally well-tolerated in various quinoline synthesis protocols, including modern metal-catalyzed methods. organic-chemistry.org
Table 1: Common Synthetic Routes for Quinoline Synthesis Applicable to Substituted Anilines
| Synthesis Method | Key Reagents | Description |
|---|---|---|
| Skraup Synthesis | Glycerol, sulfuric acid, oxidizing agent | A vigorous reaction that condenses an aniline with glycerol to form the quinoline skeleton. |
| Doebner-von Miller Reaction | α,β-Unsaturated carbonyl compounds, acid catalyst | A more versatile method that allows for a wider range of substituents on the resulting quinoline ring. |
| Friedländer Synthesis | 2-aminobenzaldehyde or ketone with a compound containing a reactive α-methylene group | Condensation reaction that forms the quinoline ring system under basic or acidic conditions. nih.gov |
| Electrophilic Cyclization | N-(2-alkynyl)anilines, electrophile (e.g., ICl, I2) | A modern approach that involves the intramolecular cyclization of an alkyne onto the aniline ring. nih.gov |
Beyond simple heterocycles, this compound can function as an intermediate in the assembly of more complex and advanced organic scaffolds. Its nucleophilic amine can be used to form key bonds in multi-step syntheses. For instance, in approaches toward complex natural products like the mitomycins, substituted anilines and quinones are key fragments. The synthesis of advanced intermediates often involves the coupling of such fragments to build a core structure that can be further elaborated. nih.gov The specific alkoxy groups on the aniline can modulate the electronic properties and steric environment, influencing the outcome of subsequent chemical transformations. nih.gov
Development of Conjugated Polymers and Nanocomposites
Substituted anilines are important monomers for producing conducting polymers with tailored properties. The introduction of alkoxy groups like butoxy and methoxy onto the aniline backbone can significantly enhance the solubility and processability of the resulting polymers, a major limitation of the parent polyaniline. ias.ac.inresearchgate.net
This compound can be polymerized, either alone or with other monomers like aniline, through oxidative coupling to produce substituted polyanilines and copolymers. ias.ac.in The polymerization is typically carried out chemically, using an oxidant such as ammonium (B1175870) persulfate in an acidic medium. ias.ac.in The presence of two alkoxy groups at the 2 and 5 positions can dramatically improve the solubility of the resulting polymer in common organic solvents. nih.gov For example, studies on the closely related poly(2,5-dimethoxyaniline) have shown it to be quite soluble in solvents like chloroform (B151607) (CHCl3) and dimethylformamide (DMF). ias.ac.in This enhanced solubility allows for easier characterization and processing of the polymer into films and other forms. Copolymers, such as those made with aniline and 2-methoxyaniline, can also be synthesized to fine-tune the material's properties. researchgate.net
Table 2: Properties of Polyanilines Derived from Substituted Monomers
| Polymer | Monomer(s) | Key Improved Property | Conductivity (S/cm) |
|---|---|---|---|
| P2-ES | 2,5-bis(2-methoxyethoxy)aniline | High solubility in water and organic solvents | 2.4 x 10⁻³ nih.gov |
| P3-ES | 2,5-bis[2-(2-methoxyethoxy)ethoxy]aniline | High solubility in water and organic solvents | 1.7 x 10⁻³ nih.gov |
| PDMOA | 2,5-dimethoxyaniline | Enhanced solubility in organic solvents | Not high, due to charge localization ias.ac.in |
Note: Data presented is for structurally analogous polymers to illustrate the effect of 2,5-dialkoxy substitution.
The enhanced solubility and functionality of polymers derived from this compound make them excellent candidates for integration into polymer nanocomposites. By incorporating nanomaterials such as carbon nanotubes, graphene, or metal oxide nanoparticles into the polymer matrix, it is possible to create composite materials with synergistic properties. These enhanced properties can include improved mechanical strength, thermal stability, and electrical conductivity, making them suitable for applications in sensors, electronic devices, and energy storage. The alkoxy side chains can improve the dispersion of nanofillers within the polymer matrix, leading to a more uniform and effective composite material.
In addition to chemical methods, substituted anilines can be polymerized electrochemically. researchgate.net This technique involves the direct oxidation of the monomer at an electrode surface, leading to the formation of a polymer film on the electrode. The process allows for precise control over the thickness and morphology of the resulting polymer film. The mechanism of electropolymerization involves the formation of different oxidation states of the polymer, known as leucoemeraldine (reduced), emeraldine (B8112657) (partially oxidized and conductive), and pernigraniline (fully oxidized). researchgate.net The applied potential, solvent, and electrolyte composition are critical parameters that influence the polymerization process and the properties of the final polymer. researchgate.net Studies on aniline and its derivatives have shown that the electrochemical behavior and the resulting polymer structure are highly dependent on these conditions.
Exploration in Supramolecular Chemistry and Self-Assembly of this compound Derivatives
While direct research on the supramolecular chemistry of this compound is not extensively documented, its structural features—specifically the presence of alkoxy groups—suggest a strong potential for its derivatives to participate in the formation of complex supramolecular architectures. The butoxy and methoxy substituents can influence the electronic and steric properties of ligands derived from this aniline, thereby directing the self-assembly of metal-ligand complexes and influencing the nature of non-covalent interactions that govern the formation of larger structures.
Formation of Coordination Complexes with Metal Ions
Derivatives of this compound, particularly Schiff bases formed through condensation with aldehydes like salicylaldehyde (B1680747), are anticipated to be effective ligands for a variety of metal ions. Schiff bases are known for their ability to form stable complexes with transition metals. The nitrogen of the imine group and a deprotonated hydroxyl group from the salicylaldehyde moiety can act as coordination sites.
In analogous systems involving alkoxy-substituted anilines, Schiff base ligands have been shown to form stable complexes with metals such as aluminum and zinc. For example, Schiff bases derived from anilines with multiple methoxy substituents have been successfully used to synthesize both mono- and bis-chelate metal complexes. mdpi.com The reaction of these ligands with organometallic precursors like trimethylaluminum (B3029685) (AlMe₃) or diethylzinc (B1219324) (ZnEt₂) leads to the formation of well-defined coordination compounds. mdpi.com
The general synthesis of such metal complexes can be represented by the reaction of a Schiff base ligand with a metal salt or organometallic compound, as shown in the following generic scheme:
Scheme 1: General reaction for the formation of a metal-Schiff base complex.
L-H + M-R → L-M + R-H
(where L-H is the Schiff base ligand, M-R is the metal precursor, and L-M is the resulting metal complex)
Investigation of Non-Covalent Interactions in Self-Assembled Structures
The self-assembly of supramolecular structures from Schiff base metal complexes is largely governed by a variety of non-covalent interactions. While direct crystal engineering studies on complexes of this compound derivatives are not available, insights can be drawn from related systems where such interactions are pivotal in defining the solid-state architecture.
Non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces play a crucial role in the packing of molecules in the crystalline state. nih.gov For Schiff base complexes derived from alkoxy-substituted anilines, the presence of aromatic rings and polar functional groups provides opportunities for these types of interactions.
For instance, in cobalt(III) complexes of modified Schiff base ligands, a detailed analysis of the crystal structure using Hirshfeld surface analysis has revealed the significance of non-covalent interactions in dictating the molecular architecture. This type of analysis helps in visualizing and quantifying intermolecular contacts and provides a deeper understanding of how molecules assemble in the solid state.
The butoxy and methoxy groups of a Schiff base ligand derived from this compound would likely participate in various non-covalent interactions. The oxygen atoms of these alkoxy groups can act as hydrogen bond acceptors, while the aromatic rings can engage in π-π stacking interactions. The flexible butoxy chain could also influence the crystal packing through hydrophobic interactions. The interplay of these weak forces would direct the self-assembly process, leading to the formation of ordered one-, two-, or three-dimensional supramolecular networks. The study of these interactions is crucial for the rational design of crystalline materials with desired properties. nih.gov
Biological Interaction Studies: Mechanistic and in Vitro Investigations
Enzyme Inhibition Mechanism Studies (In Vitro)
While specific in vitro enzyme inhibition studies on 2-Butoxy-5-methoxyaniline are not extensively documented in publicly available literature, the broader class of substituted anilines has been a subject of significant interest in medicinal chemistry for their potential to inhibit various enzymes. Research on analogous compounds suggests that the inhibitory activity of aniline (B41778) derivatives is often attributed to their ability to interact with the active sites of enzymes.
For instance, various substituted aniline derivatives have been investigated as inhibitors of enzymes such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX), which are key enzymes in the inflammatory pathway mdpi.com. The nature and position of the substituents on the aniline ring play a crucial role in determining the inhibitory potency and selectivity. It is hypothesized that the butoxy and methoxy (B1213986) groups of this compound could influence its binding affinity and specificity for certain enzymatic targets. The lipophilicity imparted by the butoxy group may facilitate its entry into hydrophobic pockets of enzyme active sites, while the methoxy group could form hydrogen bonds or other electronic interactions.
Further research is required to specifically determine the enzyme inhibition profile of this compound. Standard in vitro enzyme assays would be necessary to identify specific enzyme targets and to characterize the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Molecular Target Identification and Binding Interaction Analysis (In Vitro)
The identification of specific molecular targets for this compound is a critical step in understanding its biological effects. In the absence of direct experimental data for this compound, computational methods such as molecular docking are valuable tools for predicting potential protein targets and analyzing binding interactions.
Molecular docking studies on a variety of substituted aniline derivatives have been performed to predict their binding modes with various biological targets. For example, docking studies have been used to investigate the interactions of anilinoquinazoline (B1252766) derivatives with DNA-gyrase and 4-(substituted phenyl amino)-1,3,5-triazine derivatives with mycobacterium tuberculosis FprA jusst.orgnih.gov. These studies often reveal key interactions, such as hydrogen bonding and hydrophobic interactions, between the aniline moiety and amino acid residues in the target protein's binding site.
For this compound, a hypothetical molecular docking study could be performed against a panel of known drug targets. The butoxy and methoxy substituents would be expected to play a significant role in the binding affinity and selectivity. The following table outlines potential interactions that could be investigated in a molecular docking simulation.
| Potential Interaction Type | Involving Functional Group of this compound | Potential Interacting Amino Acid Residues |
| Hydrogen Bonding | Methoxy group (oxygen atom) | Serine, Threonine, Tyrosine, Asparagine, Glutamine |
| Hydrophobic Interactions | Butoxy group (alkyl chain), Phenyl ring | Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan |
| Pi-stacking | Phenyl ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |
This table represents a hypothetical scenario for molecular docking studies and is not based on experimental data for this compound.
Experimental validation of these predicted interactions would require techniques such as X-ray crystallography or NMR spectroscopy of the compound in complex with its purified target protein.
Investigation of DNA Adduct Formation Mechanisms (In Vitro), referencing related compounds
The potential for aniline and its derivatives to form DNA adducts is a significant area of toxicological research. While direct studies on this compound are limited, the mechanisms of DNA adduct formation for related alkylanilines and aromatic amines have been investigated. These studies provide a framework for understanding the potential genotoxicity of this compound.
The bioactivation of alkylanilines is a critical step in the formation of DNA adducts. This process often involves metabolic enzymes, such as cytochrome P450s, which can introduce hydroxyl groups onto the aromatic ring or the amino group. The resulting metabolites can be further activated to form reactive electrophilic species that can covalently bind to nucleophilic sites on DNA, forming DNA adducts researchgate.net.
Two primary pathways for the metabolic activation of alkylanilines leading to DNA adduct formation have been proposed researchgate.net:
N-hydroxylation: The amino group is oxidized to a hydroxylamine, which can then be esterified to form a reactive N-acetoxyarylamine. This electrophilic intermediate can react with DNA bases, particularly guanine (B1146940) and adenine.
Ring oxidation: The aromatic ring is oxidized to form aminophenols, which can be further oxidized to reactive quinone imines. These electrophiles can also react with DNA.
In vitro studies with related compounds have utilized techniques like ³²P-postlabeling assays and mass spectrometry to detect and characterize DNA adducts. For example, studies with 2,6-dimethylaniline (B139824) and 3,5-dimethylaniline (B87155) have demonstrated their ability to form DNA adducts in vivo nih.gov. The structures of various alkylaniline DNA adducts have been elucidated, providing insights into the specific sites of DNA damage researchgate.net.
Given its structure, this compound could potentially undergo similar metabolic activation pathways. The presence of the butoxy and methoxy groups may influence the rate and site of metabolism, and consequently, the nature and extent of any potential DNA adduct formation. Further in vitro studies using liver microsomes or other metabolically competent systems would be necessary to investigate the bioactivation of this compound and its potential to form DNA adducts.
Precursor in the Synthesis of Biologically Active Scaffolds for Research
Substituted anilines are valuable building blocks in organic synthesis, particularly for the preparation of a wide range of biologically active compounds. The amino group of aniline provides a reactive handle for various chemical transformations, allowing for the construction of diverse molecular scaffolds. While specific examples of the use of this compound as a precursor are not widely reported, its structural features make it a potentially useful starting material for the synthesis of novel compounds for biological screening.
The general class of substituted anilines is used in the synthesis of numerous heterocyclic compounds with demonstrated pharmacological activities. For example, 2-substituted aniline pyrimidine (B1678525) derivatives have been synthesized and evaluated as potent dual Mer/c-Met kinase inhibitors for cancer therapy nih.gov. The synthesis of these compounds often involves the condensation of a substituted aniline with a pyrimidine core.
The following table provides examples of biologically active scaffolds that can be synthesized from substituted aniline precursors.
| Biologically Active Scaffold | General Synthetic Approach Involving Substituted Anilines | Reported Biological Activities of Derivatives |
| Pyrimidines | Condensation with a pyrimidine derivative | Kinase inhibition, anticancer nih.gov |
| Quinolines/Quinolones | Cyclization reactions (e.g., Friedländer synthesis) | Antibacterial, anticancer |
| Benzimidazoles | Condensation with carboxylic acids or their derivatives | Anthelmintic, antifungal, anticancer |
| Triazoles | Multi-component reactions or cycloadditions | Antifungal, antimicrobial nih.gov |
The presence of the butoxy and methoxy groups on the aniline ring of this compound offers opportunities for further functionalization and can influence the physicochemical properties and biological activity of the resulting scaffolds. For instance, the methoxy group can be demethylated to a hydroxyl group, providing a site for further modification wikipedia.org. The butoxy group can enhance lipophilicity, which may improve membrane permeability and cellular uptake of the synthesized compounds. The strategic use of this compound as a synthetic precursor could lead to the discovery of novel molecules with interesting biological profiles.
Advanced Analytical Methodologies for Research Applications
Chromatographic Separation Techniques
Chromatography is the cornerstone of analytical chemistry for separating individual components from a mixture. For a substituted aniline (B41778) like 2-Butoxy-5-methoxyaniline, both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are indispensable tools, each offering distinct advantages.
HPLC is a premier technique for assessing the purity of non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. In this method, the compound is dissolved in a suitable solvent and injected into a column packed with a non-polar stationary phase (e.g., C18). A polar mobile phase is then pumped through the column, and separation occurs based on the differential partitioning of the analyte and its impurities between the two phases.
The separation of aromatic amines is well-established, and a typical method for this compound would utilize a C18 column with a gradient elution program involving a mixture of an aqueous solvent (often with a pH modifier like formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV-Vis detector, as the aromatic ring in the molecule possesses a strong chromophore. The wavelength for detection would be set near the compound's maximum absorbance to ensure high sensitivity. The retention time of the main peak is characteristic of the compound under specific conditions, while the area of the peak is proportional to its concentration, allowing for quantitative purity assessment.
| Parameter | Typical Value/Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Begin with a high percentage of A, ramp up to a high percentage of B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 - 40 °C |
| Detection | UV-Vis Detector at λmax (e.g., 230-280 nm) |
| Injection Volume | 5 - 20 µL |
For the analysis of volatile and thermally stable compounds, GC-MS is a powerful and highly specific technique. It is particularly useful for identifying and quantifying this compound in complex mixtures or for detecting volatile impurities that may be present from its synthesis. The sample is first vaporized in a heated injector and then separated in a long capillary column. The separation is based on the compound's boiling point and its interaction with the column's stationary phase.
Following separation by GC, the molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This process fragments the molecules into a unique pattern of ions. The mass spectrometer then separates these fragments based on their mass-to-charge ratio, generating a mass spectrum that serves as a molecular "fingerprint." This allows for unambiguous identification of the compound. For quantitative analysis, the instrument can be operated in selected ion monitoring (SIM) mode, which offers significantly higher sensitivity by monitoring only a few characteristic ions of the target analyte. publications.gc.ca
| Parameter | Typical Value/Condition |
|---|---|
| Column | HP-5ms (or similar 5% Phenyl Polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium, constant flow (e.g., 1.0 mL/min) |
| Injector Temperature | 250 °C |
| Oven Program | Initial 60°C, ramp at 10°C/min to 280°C, hold for 5 min |
| Ionization Mode | Electron Impact (EI), 70 eV |
| Mass Analyzer | Quadrupole |
| Acquisition Mode | Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) |
| MS Transfer Line Temp | 280 °C |
Spectrophotometric Methods for Quantitative Analysis
UV-Visible spectrophotometry is a straightforward and cost-effective method for the quantitative analysis of compounds that absorb light in the UV or visible range. Due to its aromatic structure, this compound exhibits characteristic UV absorbance. The presence of the amino (-NH2), methoxy (B1213986) (-OCH3), and butoxy (-OC4H9) groups, which are auxochromes, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene (B151609). spcmc.ac.in The absorbance is directly proportional to the concentration of the compound in a solution, a relationship described by the Beer-Lambert law.
For enhanced selectivity and to enable analysis in the visible range where there is less interference, a colorimetric method can be developed. A common approach for primary aromatic amines is through a diazotization-coupling reaction. In this two-step process, the primary amine group of this compound is first reacted with nitrous acid (generated in situ from sodium nitrite (B80452) and an acid) in the cold to form a diazonium salt. This intermediate is then coupled with a suitable agent (e.g., a phenol (B47542) or another aromatic amine) to produce a highly colored and stable azo dye. The intensity of the color, measured by a spectrophotometer at the wavelength of maximum absorbance (λmax) in the visible region, is proportional to the original concentration of the aniline.
| Step | Description | Key Reagents & Conditions |
|---|---|---|
| 1. Diazotization | Conversion of the primary amine to a diazonium salt. | Sodium Nitrite (NaNO2), Hydrochloric Acid (HCl), 0-5 °C |
| 2. Coupling | Reaction of the diazonium salt with a coupling agent to form an azo dye. | Coupling agent (e.g., N-(1-Naphthyl)ethylenediamine), Alkaline medium |
| 3. Measurement | Quantification of the colored product using a UV-Vis spectrophotometer. | Measure absorbance at λmax in the visible range (e.g., 450-550 nm) |
Development of Detection Methods for Research Environments
In research applications, it is often necessary to detect and quantify this compound at very low concentrations or in complex biological or environmental matrices. This necessitates the development of highly sensitive and selective detection methods.
One strategy involves enhancing the detectability of the analyte through chemical derivatization. nih.gov For HPLC analysis, the primary amine group can be reacted with a labeling reagent to attach a fluorophore. nih.gov This creates a derivative that can be detected with high sensitivity using a fluorescence detector, often lowering the limits of detection by several orders of magnitude compared to standard UV detection. nih.gov
For both HPLC and GC, the use of tandem mass spectrometry (MS/MS) represents the gold standard for trace analysis in complex samples. researchgate.net In LC-MS/MS, after the initial separation by HPLC, the analyte is ionized (e.g., by electrospray ionization, ESI) and a specific parent ion is selected. This ion is then fragmented, and a specific product ion is monitored for quantification. This multiple-reaction monitoring (MRM) approach is exceptionally selective and sensitive, effectively filtering out noise from matrix components. Similarly, GC-MS/MS provides enhanced selectivity over conventional GC-MS, which is crucial for distinguishing the analyte from interfering substances in challenging research samples. The development of such methods requires careful optimization of both the chromatographic separation and the mass spectrometric parameters to achieve the desired performance. unizar.es
An exploration of the chemical compound this compound reveals significant potential for future research and development across various scientific domains. This article delves into prospective avenues for investigation, focusing on synthetic methodologies, structure-reactivity paradigms, materials science applications, computational modeling, and non-toxicological environmental fate.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 2-Butoxy-5-methoxyaniline, and how can purity be optimized during synthesis?
- Methodological Answer : A multi-step synthesis involving nucleophilic substitution of a methoxy group followed by butoxylation under controlled conditions (e.g., using anhydrous solvents and inert atmospheres) is typical. Purity optimization requires chromatographic purification (e.g., column chromatography with silica gel) and recrystallization using solvents like ethanol or ethyl acetate. Critical parameters include reaction temperature (60–80°C), stoichiometric ratios of reagents, and post-synthesis characterization via HPLC or GC-MS to confirm purity ≥95% .
Q. How should researchers handle and store this compound to ensure stability in laboratory settings?
- Methodological Answer : Store the compound in amber glass vials under inert gas (argon/nitrogen) at 2–8°C to prevent oxidative degradation. Avoid exposure to moisture, light, or extreme pH conditions. Pre-weigh aliquots for experiments to minimize repeated thawing cycles. Stability testing via periodic NMR or FT-IR analysis is advised to detect decomposition (e.g., amine oxidation or ether bond cleavage) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Use 1H/13C NMR to confirm substitution patterns (e.g., methoxy and butoxy groups) and aromatic proton environments. FT-IR identifies functional groups (N-H stretch at ~3400 cm⁻¹, C-O-C stretches at 1250–1050 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns. For structural ambiguity, 2D NMR (e.g., COSY, HSQC) resolves coupling interactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., solvent polarity, cell line viability). Design dose-response studies with standardized controls (e.g., IC50 determination across multiple replicates) and validate results using orthogonal assays (e.g., enzymatic vs. cell-based). Cross-reference purity data (HPLC traces) and consider metabolite interference via LC-MS profiling .
Q. What strategies optimize the regioselectivity of this compound in cross-coupling reactions for functionalized derivatives?
- Methodological Answer : Employ directing groups (e.g., boronates) or transition-metal catalysts (Pd/Cu systems) to enhance regioselectivity. Solvent choice (e.g., DMF for polar intermediates) and temperature modulation (80–120°C) influence reaction pathways. Monitor progress via TLC and isolate intermediates using flash chromatography. Computational modeling (DFT) predicts reactive sites for rational design .
Q. How can researchers mitigate batch-to-batch variability in this compound synthesis for reproducible pharmacological studies?
- Methodological Answer : Standardize starting material sources (e.g., certified suppliers for 5-methoxyaniline) and document reaction parameters (pH, stirring rate, cooling cycles). Implement quality control protocols:
- In-process checks : Mid-reaction sampling for intermediate purity (HPLC).
- Post-synthesis validation : Comparative NMR with reference spectra and elemental analysis.
- Batch records : Detailed logs of deviations and corrective actions .
Q. What advanced analytical approaches identify degradation products of this compound under accelerated stability testing?
- Methodological Answer : Use LC-QTOF-MS for high-resolution mass detection of degradation byproducts (e.g., hydrolyzed amines or ethers). Pair with HPLC-DAD to track UV-active species. For structural elucidation, isolate major degradants via preparative HPLC and analyze via 2D NMR. Stress testing (heat, light, humidity) under ICH guidelines (Q1A) predicts shelf-life .
Data Analysis and Experimental Design
Q. How should researchers design dose-response experiments to evaluate the toxicity of this compound in in vitro models?
- Methodological Answer : Use a log-scale concentration range (e.g., 1 nM–100 µM) with ≥6 data points. Include vehicle controls (DMSO <0.1%) and reference toxicants (e.g., cisplatin). Assess viability via ATP-based assays (CellTiter-Glo) and apoptosis markers (Annexin V/PI). Normalize data to untreated controls and fit dose-response curves using software like GraphPad Prism (four-parameter logistic model) .
Q. What statistical methods are appropriate for analyzing contradictory bioactivity data across studies?
- Methodological Answer : Apply meta-analysis tools (e.g., RevMan) to aggregate data from independent studies. Use Cohen’s d for effect size comparison and Cochran’s Q test to assess heterogeneity. Sensitivity analysis excludes outliers, and funnel plots detect publication bias. Transparent reporting via PRISMA guidelines ensures reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
